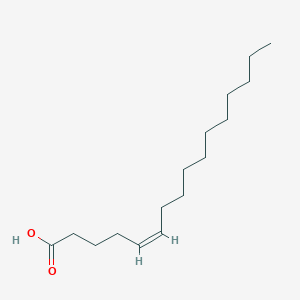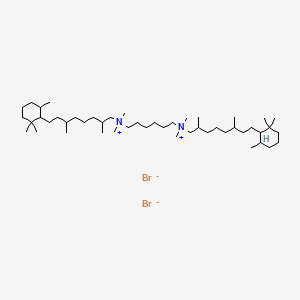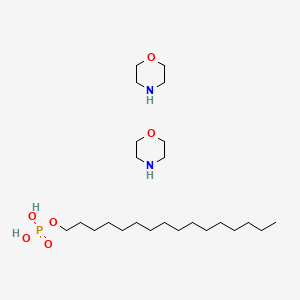
Cyclobutane-1,2-dicarboxylic acid, diisopropyl ester, (Z)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclobutane-1,2-dicarboxylic acid, diisopropyl ester, (Z)- is an organic compound with a cyclobutane ring structure substituted with two carboxylic acid ester groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cyclobutane-1,2-dicarboxylic acid, diisopropyl ester, (Z)- typically involves the photodimerization of trans-cinnamic acid derivatives. This process can be carried out under UV irradiation, leading to the formation of the cyclobutane ring. The esterification of the resulting cyclobutane-1,2-dicarboxylic acid with isopropanol in the presence of an acid catalyst yields the diisopropyl ester .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic approaches such as the photodimerization of trans-cinnamic acid followed by esterification. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .
Análisis De Reacciones Químicas
Types of Reactions
Cyclobutane-1,2-dicarboxylic acid, diisopropyl ester, (Z)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Cyclobutane-1,2-dicarboxylic acid.
Reduction: Cyclobutane-1,2-dimethanol.
Substitution: Various substituted cyclobutane derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Cyclobutane-1,2-dicarboxylic acid, diisopropyl ester, (Z)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for bioactive compounds.
Mecanismo De Acción
The mechanism of action of cyclobutane-1,2-dicarboxylic acid, diisopropyl ester, (Z)- involves its interaction with molecular targets through its ester functional groups. These interactions can lead to the formation of hydrogen bonds, electrostatic interactions, and covalent modifications, depending on the specific reaction conditions and target molecules. The cyclobutane ring provides structural rigidity, which can influence the compound’s reactivity and binding affinity .
Comparación Con Compuestos Similares
Similar Compounds
- Cyclobutane-1,2-dicarboxylic acid, trans-
- Cyclobutane-1,2-dicarboxylic acid, cis-
- Cyclobutane-1,1-dicarboxylic acid
Uniqueness
Cyclobutane-1,2-dicarboxylic acid, diisopropyl ester, (Z)- is unique due to its specific (Z)-configuration, which can influence its chemical reactivity and interactions with other molecules. This configuration can lead to different physical and chemical properties compared to its (E)-isomer and other cyclobutane derivatives .
Propiedades
Número CAS |
64011-76-3 |
|---|---|
Fórmula molecular |
C12H20O4 |
Peso molecular |
228.28 g/mol |
Nombre IUPAC |
dipropan-2-yl (1S,2R)-cyclobutane-1,2-dicarboxylate |
InChI |
InChI=1S/C12H20O4/c1-7(2)15-11(13)9-5-6-10(9)12(14)16-8(3)4/h7-10H,5-6H2,1-4H3/t9-,10+ |
Clave InChI |
OJDSRYHETADDNR-AOOOYVTPSA-N |
SMILES isomérico |
CC(C)OC(=O)[C@@H]1CC[C@@H]1C(=O)OC(C)C |
SMILES canónico |
CC(C)OC(=O)C1CCC1C(=O)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















